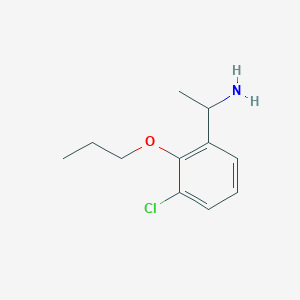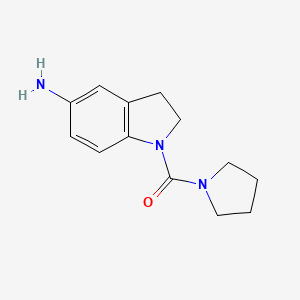![molecular formula C15H19ClF3N3O2 B1407015 Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate CAS No. 1672655-81-0](/img/structure/B1407015.png)
Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for a similar compound, ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate, is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 . This provides some insight into the molecular structure of the compound.Physical and Chemical Properties Analysis
Ethyl 3-chloro-5-(trifluoromethyl)picolinate, a similar compound, is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 253.61 . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Insecticide Development
A study by Cai et al. (2010) explored the use of a compound similar to Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate, specifically 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), as a lead compound in developing novel insecticides. This research indicated the potential for creating insecticides with a new mode of action, showing growth-inhibiting and larvicidal activities against armyworms (Cai et al., 2010).
Chemical Synthesis and Reactions
Vetyugova et al. (2018) demonstrated the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various compounds. This research contributes to the understanding of chemical reactions and syntheses involving similar ethyl propanoate compounds (Vetyugova et al., 2018).
Pharmacological Applications
The compound's structural analogs have been studied for various pharmacological applications. For instance, Ingeç et al. (2000) synthesized a compound with analgesic activity, involving a similar chemical structure. This highlights the potential medicinal applications of related chemical entities (Ingeç et al., 2000).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) investigated the polymorphic forms of a structurally related compound, showcasing the significance of polymorphism in pharmaceutical development and the challenges it presents in analytical and physical characterization (Vogt et al., 2013).
Synthesis of Diverse Compounds
Honey et al. (2012) utilized a precursor similar to this compound to synthesize a range of trifluoromethyl heterocycles, demonstrating the versatility of such compounds in creating diverse chemical entities (Honey et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-2-24-13(23)3-4-21-5-7-22(8-6-21)14-12(16)9-11(10-20-14)15(17,18)19/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTORPAONKFRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126225 | |
| Record name | 1-Piperazinepropanoic acid, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672655-81-0 | |
| Record name | 1-Piperazinepropanoic acid, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672655-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinepropanoic acid, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1406948.png)




